Cas no 4551-59-1 (Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester)
4551-59-1 structure
Product Name:Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester
Numero CAS:4551-59-1
MF:C19H30N2O3
MW:334.453105449677
CID:329372
PubChem ID:20683
Update Time:2025-04-19
Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester
- ethyl 2-[2-(diethylamino)ethylcarbamoyl]-2-phenylbutanoate
- Benzeneacetic acid, alpha-(((2-(diethylamino)ethyl)amino)carbonyl)-alpha-ethyl-, ethyl ester
- BRN 3992093
- Ethyl N-(2-(diethylamino)ethyl)-2-ethyl-2-phenylmalonamate
- Femamide
- Fenalamida
- Fenalamida [INN-Spanish]
- Fenalamide
- Fenalamide [USAN:INN]
- Fenalamidum
- Fenalamidum [INN-Latin]
- Fenamide
- N-(2-(Diethylamino)ethyl)-2-ethyl-2-phenylmalonamic acid ethyl ester
- Phenamide
- Phenylaethylmalonsaeure-aethylester-diaethylaminoaethyl-amid
- 9D63492A3N
- SCHEMBL21065399
- Fenalamid
- FENALAMIDE [INN]
- 4551-59-1
- D04138
- Phenylaethylmalonsaeure-aethylester-diaethylaminoaethyl-amid [German]
- Ethyl N-[2-(diethylamino)ethyl]-2-ethyl-2-phenylmalonamate
- UNII-9D63492A3N
- ethyl N-(2-diethylaminoethyl) 2-phenyl-2-ethylmalonamate
- SCHEMBL24656
- MALONAMIC ACID, N-(2-(DIETHYLAMINO)ETHYL)-2-ETHYL-2-PHENYL-, ETHYL ESTER
- Q27272382
- Spasmamide
- FENALAMIDE [WHO-DD]
- Ethyl 2-{[2-(diethylamino)ethyl]carbamoyl}-2-phenylbutanoate
- SH 30858
- FENALAMIDE [MART.]
- DTXSID60863416
- CHEMBL2106562
- CHEBI:135421
- EINECS 224-917-2
- Sch 5706
- Fenalamide (USAN)
- Phemamide; SH 30858; Sch 5706; Spasmamide
- RMQKPRRJSKFBRU-UHFFFAOYSA-N
- FENALAMIDE [USAN]
- NS00047948
- FENALAMIDE [MI]
- Ethyl N-(2-diethylaminoethyl)-2-phenyl-2-ethylmalonate
- BENZENEACETIC ACID, .ALPHA.-(((2-(DIETHYLAMINO)ETHYL)AMINO)CARBONYL)-.ALPHA.-ETHYL-, ETHYL ESTER
-
- Inchi: 1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22)
- Chiave InChI: RMQKPRRJSKFBRU-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C(C(NCCN(CC)CC)=O)(C1C=CC=CC=1)CC)=O
Proprietà calcolate
- Massa esatta: 334.225643
- Massa monoisotopica: 334.225643
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 11
- Complessità: 390
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.6
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.1165 (rough estimate)
- Punto di fusione: 199°C
- Punto di ebollizione: bp3 182-188°
- Punto di infiammabilità: 249.1°C
- Indice di rifrazione: 1.5600 (estimate)
Benzeneacetic acid, a-[[[2-(diethylamino)ethyl]amino]carbonyl]-a-ethyl-, ethyl ester Letteratura correlata
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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